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Compound of Interest

5,6-Diaminopyridine-2-carboxylic
Compound Name:

acid
CAS No.: 1082865-18-6
Cat. No.: B3211058

Get Quote

Executive Summary & Core Mechanism

5,6-Diaminopicolinic acid (MW: 153.14 g/mol ) is a critical intermediate in the synthesis of
heterocyclic kinase inhibitors and a metabolite in tryptophan catabolism. In Electrospray
lonization (ESI) MS/MS, it is characterized by a protonated molecular ion [M+H]* at m/z 154.

Its fragmentation behavior is governed by the positional isolation of the carboxylic acid group
(C2) from the diamine moiety (C5, C6). Unlike its isomers (e.g., 3-aminopicolinic acid), 5,6-
DAPA lacks the structural prerequisites for the "ortho-effect" driven dehydration, making
decarboxylation (loss of COz2) its dominant primary fragmentation pathway.

Key Differentiator
e 5,6-DAPA: Dominant [M+H - COz]* transition (m/z 154 - 110).
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e 3-Amino Isomers: Significant [M+H - H20]* transition (m/z 154 - 136) due to intramolecular
cyclization between the C2-COOH and C3-NHz groups.

Detailed Fragmentation Analysis
Primary Fragmentation Pathway (ESI+)

Upon Collision-Induced Dissociation (CID), the protonated precursor (m/z 154) follows a
distinct breakdown pathway driven by the stability of the resulting diaminopyridine core.

Transition Precursor Product Neutral ] Relative
Mechanism

Step (m/z) (m/z) Loss Abundance

) Decarboxylati  100% (Base

Primary 154 110 44 Da (CO2)
on Peak)

Secondary 110 93 17 Da (NHs) Deamination 40-60%

) Ring

Tertiary 93 66 27 Da (HCN) ) 20-30%
Contraction

Minor 154 136 18 Da (H20) Dehydration <5%

Mechanistic Pathway Diagram

The following diagram illustrates the stepwise fragmentation logic, highlighting the critical
decarboxylation step that distinguishes 5,6-DAPA.
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[M+H]+ Precursor
m/z 154

(5,6-Diaminopicolinic Acid)

Loss of CO2 (-44 Da) Loss of H20 (-18 Da)
Primary Pathway + (Minor/Absent due to steric distance)

Minor Fragment m/z 136 :
(Lactam formation) |

Fragment m/z 110
(2,3-Diaminopyridine core)

Loss of NH3 (-17 Da)
Deamination

Fragment m/z 93
(Amino-azepinium ion)

Loss of HCN (-27 Da)
Ring Contraction

Fragment m/z 66
(Cyclopentadiene cation)

Click to download full resolution via product page

Caption: Fragmentation tree of protonated 5,6-diaminopicolinic acid (ESI+), showing the
dominant decarboxylation pathway characteristic of C2-carboxylates lacking ortho-amino
groups.

Comparative Performance: Isomer Differentiation

Distinguishing 5,6-DAPA from its structural isomers is a common challenge in purity profiling.
The table below compares the MS signatures of 5,6-DAPA against its most common isomers.
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Feature

5,6-Diaminopicolinic
Acid

3,5-Diaminopicolinic
Acid

4,6-Diaminopicolinic
Acid

Structure

NH: at C5, C6
(remote from COOH)

NHz at C3 (ortho to
COOH)

NH: at C4, C6
(remote from COOH)

Base Peak (MS2)

m/z 110 (Loss of CO2)

m/z 136 (Loss of H20)

m/z 110 (Loss of CO2)

Diagnostic Ratio

110/136 ratio > 20:1

110/136 ratio < 1:5

110/136 ratio > 10:1

Mechanism

Simple

decarboxylation.

Ortho-effect:
Nucleophilic attack of
C3-NHz on C2-COOH
forms a cyclic lactam
(anhydride-like).

Decarboxylation
dominant;
distinguished by

retention time.

Analytical Insight: If your spectrum shows a dominant peak at m/z 136, the sample is likely

contaminated with or misidentified as a 3-amino isomer (e.g., 3,5-diaminopicolinic acid). 5,6-

DAPA must show m/z 110 as the overwhelming base peak.

Experimental Protocol

To reproduce these results and validate sample identity, follow this standardized LC-MS/MS

workflow.

Sample Preparation

e Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

e Dilution: Dilute to 1 pg/mL (approx. 6.5 puM) for direct infusion or LC injection.

« Filtration: Filter through a 0.22 um PTFE membrane to remove particulates.

LC-MS Conditions

e Instrument: Triple Quadrupole (QqQ) or Q-TOF.

« lonization: Electrospray lonization (ESI) in Positive Mode.[1]
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e Source Parameters:

o Capillary Voltage: 3.5 kV

o Desolvation Temp: 350°C

o Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).
» Mobile Phase:

o A: Water + 0.1% Formic Acid

o B: Acetonitrile + 0.1% Formic Acid

o Note: Acidic pH is crucial to ensure protonation of the pyridine nitrogen.

Data Acquisition Workflow (Graphviz)
ESI Source > Q1 Scan Collision Cell
(1 pg/mL) (C18 Column) (+3.5 kV) Select m/z 154 (CE: 15-25 eV) Scan 50-160 Da

Click to download full resolution via product page

Caption: Standardized LC-MS/MS workflow for the identification of 5,6-diaminopicolinic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Direct Enantiomer Differentiation of Drugs and Drug-Like Compounds via Noncovalent
Copper—Amino Acid Complexation and lon Mobility-Mass Spectrometry - PMC
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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